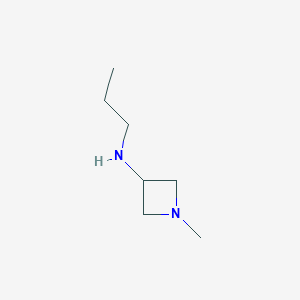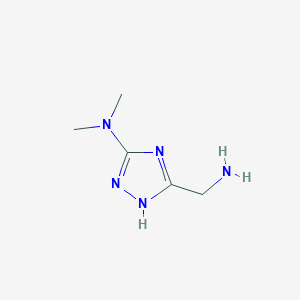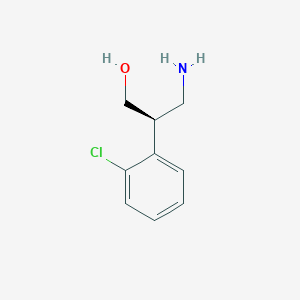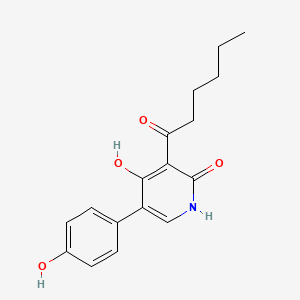
1-Methyl-N-propylazetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-propylazetidin-3-amine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-N-propylazetidin-3-amine can be synthesized through several methods, including:
Ring-Opening Polymerization: This method involves the polymerization of azetidine monomers under anionic or cationic conditions.
Nucleophilic Substitution: A common approach involves the reaction of a suitable azetidine precursor with a nucleophile, such as an amine, under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ring-opening polymerization processes, which are optimized for high yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-propylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Methyl-N-propylazetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antiviral properties.
Polymer Science: The compound is utilized in the synthesis of polyamines, which have applications in coatings, adhesives, and materials science.
Gene Transfection: The compound is explored for its potential in non-viral gene transfection methods.
Mechanism of Action
The mechanism of action of 1-Methyl-N-propylazetidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Azetidine: A simpler analog without the methyl and propyl substitutions.
N-Methylazetidine: Similar structure but with a methyl group instead of a propyl group.
N-Propylazetidine: Similar structure but without the methyl group.
Uniqueness: 1-Methyl-N-propylazetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-methyl-N-propylazetidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-3-4-8-7-5-9(2)6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
BPAPOCLSDDYCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)



![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)



![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)

![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)



